molecular formula C22H24N4O4S B3300906 4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904833-69-8

4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B3300906
CAS RN: 904833-69-8
M. Wt: 440.5 g/mol
InChI Key: JIGWUSVWUXEUOE-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPSP, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. MPSP is a sulfonamide-based compound that has shown promising results in various studies related to medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with various molecular targets in the body. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, topoisomerase, and histone deacetylase. It has also been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. This compound has been shown to have a high affinity for various molecular targets, which makes it a potentially useful tool for studying the activity of these targets. However, this compound also has some limitations for lab experiments. It is a sulfonamide-based compound, which can limit its solubility and bioavailability. This compound can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One potential future direction is the study of the pharmacokinetics and pharmacodynamics of this compound. This would involve studying the absorption, distribution, metabolism, and excretion of this compound in the body, as well as its effects on various molecular targets. Another future direction is the study of the structure-activity relationship of this compound. This would involve synthesizing and testing various analogs of this compound to determine which structural features are important for its activity. Finally, the study of the therapeutic potential of this compound in various disease models is another potential future direction. This would involve testing the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders.

Scientific Research Applications

4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has shown potential in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders due to its ability to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

4-ethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-30-19-6-8-20(9-7-19)31(27,28)25-18-5-3-4-17(16-18)21-10-11-22(24-23-21)26-12-14-29-15-13-26/h3-11,16,25H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGWUSVWUXEUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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